![molecular formula C22H22N4O5S B2485353 ethyl 2-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate CAS No. 1005292-19-2](/img/structure/B2485353.png)
ethyl 2-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate
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Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic chemical reagents to achieve complex structures with specific functional groups. For example, compounds with pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones have been synthesized from acetoacetic esters through a series of reactions, showcasing the methodology for constructing pyrimidinyl and thiazolyl derivatives (Lovro Selič et al., 1997).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectroscopy to elucidate the arrangement of atoms within a compound. For instance, the structure of similar complex molecules has been determined by single-crystal X-ray crystallography, highlighting the importance of intramolecular and intermolecular hydrogen bonding in stabilizing the molecular structure (I. Manolov et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest or similar molecules can reveal functional groups' reactivity and the potential for further chemical modifications. For example, transformations leading to the synthesis of pyrido[1,2-a]pyrimidin-3-yl derivatives from dimethyl acetone-1,3-dicarboxylate demonstrate the reactivity of certain chemical moieties and the potential for creating diverse chemical structures (Martina Žugelj et al., 2009).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, provide critical information for understanding its behavior in different environments and applications. Techniques like DFT (Density Functional Theory) studies and crystallography offer insights into the compound's stability, molecular geometry, and electronic properties, contributing to a deeper understanding of its physical characteristics.
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are crucial for determining a compound's applicability in different scientific areas. Research on similar compounds, involving detailed spectral, DFT/B3LYP, and molecular docking analyses, sheds light on their potential biological activities and interactions with biological targets, providing a basis for further exploration of their chemical properties (Y. Sert et al., 2020).
Scientific Research Applications
Synthesis of Heterocyclic Systems
Compounds with similar structural features have been used in the synthesis of heterocyclic systems, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, the synthesis of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other related heterocycles from methyl and phenylmethyl 2-acetyl derivatives highlights the importance of such compounds in medicinal chemistry and drug design (Selič, Grdadolnik, & Stanovnik, 1997).
Herbicidal Activity
The structure-activity relationship studies of compounds analogous to the prototype methyl 6-acetyl-2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate demonstrate their herbicidal effectiveness against barnyard grass. This suggests potential agricultural applications, particularly in the development of new herbicides for crop protection (Tamaru et al., 1997).
Antimicrobial Properties
Research on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, indicates significant antibacterial and antifungal activities. These findings underscore the potential use of related compounds in developing new antimicrobial agents (Hossan et al., 2012).
properties
IUPAC Name |
ethyl 2-[[2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-3-31-21(29)16-7-4-5-8-17(16)25-20(28)13-26-12-19(30-2)18(27)11-15(26)14-32-22-23-9-6-10-24-22/h4-12H,3,13-14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKSGFWVEDTYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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